molecular formula C9H10N2O B11920422 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Cat. No.: B11920422
M. Wt: 162.19 g/mol
InChI Key: YDLCHIUZQNINKK-UHFFFAOYSA-N
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Description

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused pyrrole-pyridine (pyrrolopyridine) core. The molecule is substituted with a methyl group at position 2 of the pyrrole ring and a hydroxymethyl (-CH₂OH) group at position 5 of the pyridine moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric bulk from the methyl substituent. The compound is of interest in medicinal chemistry, particularly in kinase inhibitor development, as evidenced by structural analogs like BMS-645737, a vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

YDLCHIUZQNINKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with suitable reagents to form the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 5-position to introduce the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1.1. Fibroblast Growth Factor Receptor Inhibition

Recent studies have identified derivatives of pyrrolo[2,3-b]pyridine as potent inhibitors of fibroblast growth factor receptors (FGFRs). The compound (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has been synthesized and evaluated for its ability to inhibit FGFR activity, which is crucial in various cancers. In a notable study, derivatives were screened for their antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The findings indicated that certain modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring significantly enhanced FGFR inhibition potency, with some compounds showing IC50 values in the low micromolar range .

1.2. Anticancer Activity

The anticancer properties of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol have been explored through various assays. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by interfering with key signaling pathways involved in cell survival and growth. For instance, compounds derived from this structure were shown to reduce colony formation in mouse breast cancer cells (4T1) in a concentration-dependent manner, suggesting its potential as a therapeutic agent against breast cancer .

Chemical Synthesis and Derivatives

The synthesis of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol typically involves multi-step organic reactions starting from readily available pyrrolidine derivatives. The synthetic route often includes the introduction of functional groups that enhance biological activity or selectivity towards specific targets.

Table 1: Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

StepReagents UsedConditionsYield
1Pyrrolidine + Aldehyde50°C, 5h45–60%
2Reduction with TriethylsilaneReflux46–80%

This table summarizes typical synthetic steps involved in producing derivatives of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, showcasing the efficiency of various reaction conditions.

3.1. Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol derivatives. Modifications at specific positions on the pyrrolo ring have been systematically studied to ascertain their impact on biological activity. For example, substituents that enhance hydrogen bonding capabilities at the 5-position have been shown to improve binding affinity to FGFRs significantly.

Case Study: FGFR Inhibition

In a recent publication, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their FGFR inhibitory activities. The study highlighted that compounds with larger hydrophobic groups at the 5-position exhibited improved potency due to better accommodation within the receptor's binding pocket. This finding underscores the importance of molecular design in developing effective FGFR inhibitors based on the pyrrolo framework .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction pathways, such as the PI3K/Akt/mTOR pathway, which is critical in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Pyrrolopyridine Derivatives

Structural Analogues and Substituent Effects

Key Structural Variations :

Compound Name Substituents Key Properties/Applications Reference
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol No methyl group at position 2 Intermediate for drug synthesis
2-Methyl-1H-pyrrolo[2,3-b]pyridine Methyl at position 2, no hydroxymethyl Lipophilic backbone for kinase inhibitors
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol Chloro at position 4, hydroxymethyl at 5 Enhanced electrophilicity for cross-coupling
5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-ylmethanol Methoxy at position 5, isomer variation Solubility challenges in polar solvents

Physicochemical Properties :

  • Polarity: The hydroxymethyl group in (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol increases water solubility compared to non-hydroxylated analogs like 2-Methyl-1H-pyrrolo[2,3-b]pyridine .
  • Electrophilicity : Chloro-substituted derivatives (e.g., 4-chloro analog) exhibit enhanced reactivity in cross-coupling reactions compared to methyl/hydroxymethyl variants .
Stability and Reactivity
  • Oxidation Sensitivity: The hydroxymethyl group in (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol can oxidize to a carboxylic acid under strong conditions (e.g., pyridinium chlorochromate in CH₂Cl₂) .
  • Protection Strategies : Silyl protection (e.g., triisopropylsilyl groups) is used to stabilize reactive hydroxyl groups during synthesis, as seen in intermediates like 2-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propan-2-ol .

Biological Activity

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, with a molecular formula of C9_9H10_{10}N2_2O and CAS number 1638760-53-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Weight : 162.19 g/mol
  • Purity : 97%
  • Structure : The compound features a pyrrole ring fused with a pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol exhibits various biological activities including anti-cancer properties, kinase inhibition, and potential neuroprotective effects.

Antiproliferative Activity

A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds showed significant antiproliferative activity against cancer cell lines. The cell line MDA-MB-231 was particularly sensitive to these compounds, with EC50_{50} values indicating effective inhibition of cell growth .

Table 1: Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDCell LineEC50_{50} (µM)Mechanism of Action
12dMDA-MB-2310.75SRC Inhibition
12eMDA-MB-2310.50ABL Inhibition
12mHCT1160.55MPS1 Inhibition

The biological activity of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been shown to inhibit SRC and ABL kinases effectively, which are critical in various signaling pathways related to cell proliferation and survival .

Case Study 1: MPS1 Inhibition

In a study focused on the inhibition of MPS1 (Monopolar Spindle 1), a key regulator in cell division, (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol derivatives were evaluated. The compound exhibited IC50_{50} values as low as 0.025 µM in biochemical assays, indicating potent activity against this target .

Case Study 2: Neuroprotective Effects

Another area of research explored the neuroprotective potential of this compound in models of neurodegeneration. Preliminary results suggested that it may reduce oxidative stress markers and improve neuronal survival in vitro .

Toxicological Profile

While the compound shows promising bioactivity, its safety profile needs further investigation. Initial studies indicate low cytotoxicity at therapeutic concentrations; however, higher doses may lead to reduced cell viability .

Table 2: Toxicity Assessment

Concentration (µg/mL)Viability (%)
10>90
50>80
100<70

Q & A

Basic: What synthetic strategies are effective for preparing (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol?

Answer:
A common approach involves functionalizing the pyrrolo[2,3-b]pyridine core through sequential halogenation and coupling reactions. For example:

Halogenation : Introduce iodine at the 5-position using N-iodosuccinimide (NIS) in acetone under mild conditions to yield 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine .

Protection/Activation : Protect reactive sites (e.g., NH group) via tosylation using TsCl and NaH in THF .

Cross-Coupling : Employ Suzuki-Miyaura coupling with boronic acid derivatives (e.g., (4-hydroxymethylphenyl)boronic acid) under Pd(PPh₃)₄ catalysis to introduce the methanol moiety .

Deprotection : Remove protecting groups under basic conditions (e.g., KOH in ethanol) .

Key Intermediates : 5-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine and boronic acid derivatives (e.g., PB02752 in ) are critical for modular synthesis .

Basic: How can spectroscopic methods validate the structure of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol?

Answer:

  • ¹H/¹³C NMR : Confirm the methyl group (δ ~2.5 ppm for ¹H; δ ~20 ppm for ¹³C) and methanol group (δ ~4.5 ppm for -CH₂OH in ¹H) .
  • HRMS : Verify molecular weight (exact mass: ~203.09 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify -OH stretching (~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .

Data Validation : Compare experimental results with computational predictions (e.g., ACD/Labs software) for solubility (0.046 g/L at 25°C) and density (1.377 g/cm³) .

Advanced: How does the 2-methyl group influence the compound’s reactivity and biological interactions?

Answer:

  • Steric Effects : The 2-methyl group may hinder nucleophilic attacks at adjacent positions, stabilizing the pyrrolo[2,3-b]pyridine core during reactions .
  • Biological Selectivity : In kinase inhibitors, methyl groups enhance hydrophobic interactions with ATP-binding pockets (e.g., VEGFR-2 inhibition in ). Structural analogs lacking this group show reduced potency .
  • Metabolic Stability : Methyl groups can slow oxidative metabolism, improving half-life in vivo .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions between the methyl group and target proteins .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Convert the methanol group to a phosphate ester (water-soluble prodrug) .
  • Salt Formation : React with HCl or citric acid to form hydrophilic salts .
  • Structural Modifications : Introduce polar substituents (e.g., morpholine, PEG chains) at the 3-position, as seen in ’s B-Raf inhibitor .

Validation : Measure logP values (calculated: ~1.2) and solubility via shake-flask assays .

Basic: What intermediates are critical for scalable synthesis?

Answer:

  • Halogenated Precursors : 5-Bromo- or 5-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine enable cross-coupling reactions .
  • Boronic Acids : (1H-Pyrrolo[2,3-b]pyridin-5-yl)boronic acid (CAS 1000340-64-6) facilitates Suzuki couplings .
  • Protected Derivatives : tert-Butoxycarbonyl (Boc)-protected intermediates enhance stability during purification .

Advanced: How to design analogs for enhanced metabolic stability?

Answer:

  • Fluorination : Replace metabolically labile hydrogen atoms with fluorine at the 4-position (see ’s fluorobenzoate derivatives) .
  • Heterocycle Fusion : Introduce oxadiazole or triazine moieties (e.g., ’s BMS-645737) to reduce CYP450-mediated oxidation .
  • Isosteric Replacement : Substitute the methanol group with a trifluoromethyl group to mimic polarity while resisting enzymatic cleavage .

Validation : Conduct microsomal stability assays (e.g., human liver microsomes) to compare half-lives .

Basic: What purification techniques are optimal for isolating the compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) .
  • Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water mobile phases .

Advanced: How to evaluate in vitro biological activity?

Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., VEGFR-2, B-Raf) at 1–10 µM concentrations .
  • Cellular Uptake : Label the compound with ³H or ¹⁴C and quantify intracellular accumulation via scintillation counting .
  • Dose-Response Curves : Generate IC₅₀ values using GraphPad Prism for structure-activity relationship (SAR) analysis .

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